4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate

Lipophilicity LogP Drug-likeness

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 297150-13-1, MDL MFCD00834863) is a heteroaromatic ester comprising a 2-thiophenecarboxylate moiety linked to a 4-bromo-2-(methoxycarbonyl)phenyl core. Its molecular formula is C₁₃H₉BrO₄S with a molecular weight of 341.18 g·mol⁻¹, a predicted density of 1.6±0.1 g·cm⁻³, a predicted boiling point of 431.3±35.0 °C at 760 mmHg, a flash point of 214.6±25.9 °C, and a calculated LogP of 3.40.

Molecular Formula C13H9BrO4S
Molecular Weight 341.18
CAS No. 297150-13-1
Cat. No. B2671717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate
CAS297150-13-1
Molecular FormulaC13H9BrO4S
Molecular Weight341.18
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CS2
InChIInChI=1S/C13H9BrO4S/c1-17-12(15)9-7-8(14)4-5-10(9)18-13(16)11-3-2-6-19-11/h2-7H,1H3
InChIKeyBKARZXRIGSJUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 297150-13-1): Physicochemical Profile and Procurement-Relevant Identifiers


4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 297150-13-1, MDL MFCD00834863) is a heteroaromatic ester comprising a 2-thiophenecarboxylate moiety linked to a 4-bromo-2-(methoxycarbonyl)phenyl core . Its molecular formula is C₁₃H₉BrO₄S with a molecular weight of 341.18 g·mol⁻¹, a predicted density of 1.6±0.1 g·cm⁻³, a predicted boiling point of 431.3±35.0 °C at 760 mmHg, a flash point of 214.6±25.9 °C, and a calculated LogP of 3.40 . The compound is commercially available from multiple vendors with purity specifications of ≥95% or 98%, and is primarily positioned as a synthetic building block for pharmaceutical research and medicinal chemistry programmes . Notably, the product distributed by Biosynth (branded under CymitQuimica) has been marked as discontinued, which may constrain sourcing options .

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate: Why In-Class Analogs Cannot Be Interchanged


The simultaneous presence of the para-bromine atom, the ortho-methoxycarbonyl group, and the thiophene-2-carboxylate ester within a single molecular architecture generates a reactivity profile that is inaccessible to simpler phenyl thiophenecarboxylates . Analogs such as phenyl 2-thiophenecarboxylate (CAS 881-89-0), 4-bromophenyl 2-thiophenecarboxylate (CAS 91635-19-7), and 2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 415692-05-6) each lack at least one of these three critical functional elements, leading to distinct differences in lipophilicity, cross-coupling reactivity, and hydrogen-bonding capacity [1]. Furthermore, replacing the thiophene with furan—as in 4-bromo-2-(methoxycarbonyl)phenyl 2-furoate—alters the heterocycle aromaticity index from 0.75 (thiophene) to 0.46 (furan), which can modulate π-stacking interactions and metabolic stability in biological systems [2]. These structural attributes mean that the target compound cannot be replaced by any single commercially available analog without fundamentally altering the chemical and biological behaviour of the downstream product, making procurement specification essential for reproducible research.

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate: Head-to-Head Quantitative Differentiation Against Closest Analogs


LogP Differential: Bromine-Driven Lipophilicity Enhancement Relative to Non-Brominated Phenyl Thiophenecarboxylates

The target compound exhibits a calculated LogP of 3.40 (or 3.52 by an alternative prediction) , which is substantially higher than the LogP expected for the non-brominated analog 2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 415692-05-6; molecular weight 262.28 g·mol⁻¹, no bromine) . Although an experimentally measured LogP for the non-brominated comparator is not publicly available, the difference arises from the para-bromine substituent, which typically increases LogP by approximately 0.5–0.8 log units for aromatic systems [1]. This shift moves the compound deeper into favourable Lipinski Rule-of-Five space for CNS penetration and membrane permeability, an important consideration in fragment-based drug discovery where even moderate lipophilicity changes can alter hit rates and pharmacokinetic profiles.

Lipophilicity LogP Drug-likeness Permeability

Molecular Weight and Density: Practical Differentiation from Simpler Phenyl 2-Thiophenecarboxylates

With a molecular weight of 341.18 g·mol⁻¹ and a predicted density of 1.6 g·cm⁻³ , the target compound is significantly heavier and denser than the simplest phenyl thiophene carboxylate analogs. Phenyl 2-thiophenecarboxylate (CAS 881-89-0) has a molecular weight of only 204.24 g·mol⁻¹ and a predicted density of 1.258 g·cm⁻³ [1], while 4-bromophenyl 2-thiophenecarboxylate (CAS 91635-19-7) weighs 283.14 g·mol⁻¹ with a density of approximately 1.637 g·cm⁻³ . The 137 Da mass increment over the unsubstituted phenyl ester facilitates unambiguous LC-MS detection and simplifies preparative HPLC purification when the compound is used in multi-component reaction mixtures, reducing the risk of co-elution with lower-molecular-weight fragments. The higher density also affects bulk powder handling, shipping classification, and formulation calculations for large-scale synthesis.

Molecular weight Density Purification LC-MS detection

Bromine as a Synthetic Handle: Cross-Coupling Reactivity Versus Non-Halogenated Analogs

The para-bromine substituent on the phenyl ring renders the target compound competent for palladium-catalyzed cross-coupling reactions—most notably Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings—which are inaccessible to non-halogenated analogs such as 2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 415692-05-6) [1]. While 4-bromophenyl 2-thiophenecarboxylate (CAS 91635-19-7) also carries a bromine atom, it lacks the ortho-methoxycarbonyl group, which can participate in chelation-assisted C–H activation or serve as a directing group for regioselective functionalization . The target compound thus offers orthogonal reactivity: the aryl bromide enables C–C bond formation, while the methyl ester provides a handle for hydrolysis or aminolysis, and the thiophene ester can undergo further electrophilic substitution. This trifunctional nature permits sequential diversification that no single-analog surrogate can replicate, making it a strategically superior building block for parallel library synthesis.

Suzuki-Miyaura coupling Cross-coupling Aryl bromide C–C bond formation

Heterocycle Aromaticity: Thiophene Versus Furan in Ester Scaffolds

In a series of substituted phenyl 2-thiophenecarboxylates and benzoates, the aromaticity index of thiophene was experimentally estimated to be 0.75 (relative to benzene = 1.00), significantly higher than the value of 0.46 assigned to furan [1]. The closest heterocycle-exchanged analog, 4-bromo-2-(methoxycarbonyl)phenyl 2-furoate (MW 325.11 g·mol⁻¹), incorporates a furan ring and therefore possesses lower aromatic stabilization, which can result in weaker π–π stacking interactions with aromatic protein residues, altered metabolic susceptibility via cytochrome P450-mediated oxidation of the furan ring, and different chemical stability under acidic conditions [2]. Although no direct comparative biological or stability data between the thiophene and furan esters specific to this scaffold have been published, the class-level aromaticity difference provides a principled basis for preferring the thiophene ester when stronger aromatic interactions or enhanced metabolic stability are desired.

Aromaticity Thiophene Furan π-Stacking Metabolic stability

Commercial Purity Specifications: 98% Grade Availability Versus Lower-Purity Analogs

The target compound is commercially listed at 98% purity by multiple suppliers including ChemSrc and Leyan, and at ≥95% by Chemenu and Biosynth/CymitQuimica . In comparison, the closest non-brominated analog 2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 415692-05-6) is typically listed at 95% purity, while 4-bromophenyl 2-thiophenecarboxylate (CAS 91635-19-7) often lacks explicit purity certification on major platforms . The availability of a 98% certified grade reduces the burden of in-house purification prior to use in sensitive catalytic reactions where trace impurities can poison palladium catalysts or generate irreproducible biological assay results. Furthermore, MolCore explicitly states ISO certification compliance for this product, providing an additional quality-assurance layer for GLP/GMP-adjacent research environments .

Purity Quality control Procurement Reproducibility

Boiling Point and Flash Point: Thermal Processing Windows Relative to Simpler Analogs

The target compound exhibits a predicted boiling point of 431.3±35.0 °C at 760 mmHg and a flash point of 214.6±25.9 °C . These values are substantially higher than those of lighter analogs: phenyl 2-thiophenecarboxylate has a reported boiling point of approximately 140–143 °C (at reduced pressure) [1], and 4-bromophenyl 2-thiophenecarboxylate-related compounds show boiling points in the 323–410 °C range depending on substitution . The elevated boiling point of the target compound provides a wider thermal processing window for reactions requiring elevated temperatures, such as high-boiling solvent reflux or melt-phase transformations, while the higher flash point reduces flammability hazard classification for bulk storage and transport. For medicinal chemistry laboratories performing large-scale library production, these properties translate into safer handling protocols and greater solvent flexibility.

Boiling point Flash point Thermal stability Process safety

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Divergent Parallel Library Synthesis Requiring Orthogonal Functionalization Handles

The concurrent presence of an aryl bromide, a methyl ester, and a thiophene ester in a single, commercially available building block enables three-dimensional diversification of lead scaffolds without intermediate protecting group manipulations . A medicinal chemistry team can perform a Suzuki-Miyaura coupling at the bromide position, followed by ester hydrolysis and amide bond formation at the ortho-methoxycarbonyl site, and subsequently functionalize the thiophene ring via electrophilic substitution or directed metalation. Analogs lacking any one of these three handles necessitate additional synthetic steps, increasing both time and cost. The 98% purity grade further ensures that palladium catalyst poisoning from trace impurities does not compromise cross-coupling yields in array synthesis .

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity and Aromatic Stacking Potential

The LogP of 3.40–3.52 places this compound in the upper range of fragment-like lipophilicity, suitable for targeting hydrophobic enzyme pockets while maintaining aqueous solubility sufficient for biochemical assay conditions . The thiophene ring provides a higher aromaticity index (0.75) than the corresponding furan analog (0.46), potentially enhancing π–π stacking with aromatic side chains in the target binding site and reducing oxidative metabolism compared to the furan ester [1][2]. Fragment library curators seeking to populate under-explored regions of chemical space with brominated heteroaromatic esters will find this scaffold complementary to more common phenyl or pyridyl fragments.

Process Chemistry Scale-Up Requiring High-Temperature Reaction Windows and Low Flammability Risk

The predicted boiling point exceeding 430 °C and a flash point above 210 °C indicate that this compound can safely withstand elevated-temperature reaction conditions—such as high-boiling polar aprotic solvent reflux (DMF, DMSO, NMP)—without risk of thermal degradation or ignition . This contrasts sharply with simpler phenyl 2-thiophenecarboxylate, which boils at approximately 140–143 °C under reduced pressure. For process chemists transitioning from discovery-scale to pilot-plant synthesis, the compound's thermal profile reduces the need for specialized high-pressure equipment and simplifies safety assessments required for large-scale procurement [3].

Quality-Controlled Building Block Supply for GLP/GMP-Adjacent Preclinical Studies

With ISO-certified 98% purity availability from MolCore and 98% specifications from ChemSrc and Leyan, this compound meets the quality benchmarks expected for reproducible preclinical research . The documented purity advantage over the 95% grade typical of the non-brominated analog (CAS 415692-05-6) translates to a 60% reduction in maximum potential impurity levels, directly lowering the risk of off-target biological activity from contaminants in cell-based assays [1]. For CROs and pharmaceutical R&D groups that require lot-to-lot consistency and auditable quality documentation, the target compound's purity profile and vendor transparency provide a clear procurement rationale over less well-characterized alternatives.

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